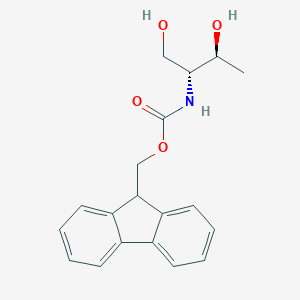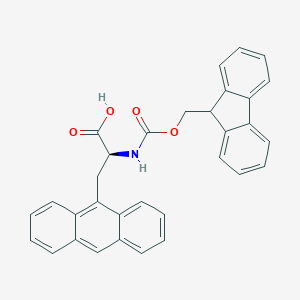
Fmoc-D-Phe(4-NHBoc)-OH
概要
説明
“Fmoc-D-Phe(4-NHBoc)-OH” is a specialty product used in proteomics research . It is also known as “Fmoc-p-amino-D-Phe (Boc)-OH” or "4- (Boc-amino)-N-Fmoc-D-phenylalanine" .
Molecular Structure Analysis
The molecular formula of “Fmoc-D-Phe(4-NHBoc)-OH” is C29H30N2O6 . Its molecular weight is 502.56 g/mol . The InChI string representation of its structure is InChI=1S/C29H30N2O6/c1-29 (2,3)37-28 (35)30-19-14-12-18 (13-15-19)16-25 (26 (32)33)31-27 (34)36-17-24-22-10-6-4-8-20 (22)21-9-5-7-11-23 (21)24/h4-15,24-25H,16-17H2,1-3H3, (H,30,35) (H,31,34) (H,32,33)/t25-/m1/s1 .
Physical And Chemical Properties Analysis
“Fmoc-D-Phe(4-NHBoc)-OH” has a molecular weight of 502.56 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.
科学的研究の応用
Hydrogel Formation and Stabilization of Silver Nanoclusters : Fmoc-protected amino acids, like Fmoc-Phe-OH, form efficient, stable hydrogels used to prepare and stabilize fluorescent silver nanoclusters. These hydrogels spontaneously reduce silver ions in the presence of sunlight, stabilizing the silver nanoclusters within the hydrogel matrix. These nanoclusters exhibit interesting fluorescent properties and are stable for up to four months (Roy & Banerjee, 2011).
Effect on Self-Assembly and Hydrogelation of Fluorinated Fmoc-Phe Derivatives : The self-assembly and hydrogelation behaviors of Fmoc-Phe derivatives are significantly influenced by C-terminal modification. Hydrogelation is sensitive to solvent pH and the hydrophobicity of the C-terminus, impacting the stability and rigidity of the resulting hydrogels (Ryan et al., 2011).
Tuneable Nanostructures by Variable Electronic Substitution : In situ enzymatic condensation of Fmoc-Phe derivatives with variable electronic substitutions can create supramolecular structures with tuneable nanoscale morphologies. This process is influenced by the nature of the substituent groups (Pappas et al., 2014).
Incorporation and Dispersion of Functionalized Single-Walled Carbon Nanotubes : Fmoc-protected amino acid-based hydrogels can incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT), creating hybrid hydrogels. These are more thermally stable and exhibit increased conductivity compared to native hydrogels (Roy & Banerjee, 2012).
Formation of Nanotube Structures by Cation-Modified Phenylalanine Derivatives : Cation-modified Fmoc-Phe derivatives can form hydrogel networks and unique sheet-based nanotube structures. These structures are dependent on the positive charge at the C-terminus and offer insights into the self-assembly pathways of Fmoc-Phe derivatives (Rajbhandary et al., 2017).
Hydrogels as Extracellular Matrix-Mimetic Scaffolds for Cell Culture : Dipeptide hydrogels formed from Fmoc-Phe derivatives support the viability and growth of cells, effectively mimicking the integrin-binding peptide of fibronectin. These hydrogels have potential applications in tissue engineering and regenerative medicine (Liyanage et al., 2015).
Safety and Hazards
将来の方向性
“Fmoc-D-Phe(4-NHBoc)-OH” is a specialty product used in proteomics research . Its future use will likely continue to be in the field of peptide synthesis, particularly in the synthesis of peptides containing the D-Phe(4-NHBoc) residue. Future research may explore new applications for peptides synthesized using this compound.
作用機序
Target of Action
Fmoc-D-Phe(4-NHBoc)-OH, also known as Fmoc-4-(Boc-amino)-D-phenylalanine, is a derivative of phenylalanine
Mode of Action
The compound is known for its ability to form hydrogels . The formation of these hydrogels can be induced by either lowering the pH of an aqueous solution of the compound or by the addition of water to a solution of the compound in a solvent such as DMSO . The compound’s interaction with its targets likely involves a combination of π-stacking and hydrogen bonding interactions .
Biochemical Pathways
The compound’s ability to form hydrogels suggests it may influence the physical properties of biological tissues or systems .
Pharmacokinetics
The compound’s ability to form hydrogels suggests it may have unique distribution properties within biological systems .
Action Environment
The action of Fmoc-D-Phe(4-NHBoc)-OH is influenced by environmental factors such as pH and the presence of solvents like DMSO . The mechanical properties of the hydrogels formed by the compound can vary significantly depending on these factors .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUAOWDVYMUKPE-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427335 | |
| Record name | Fmoc-D-Phe(4-NHBoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Phe(4-NHBoc)-OH | |
CAS RN |
214750-77-3 | |
| Record name | Fmoc-D-Phe(4-NHBoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















